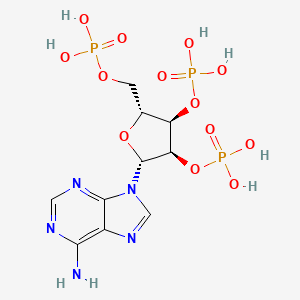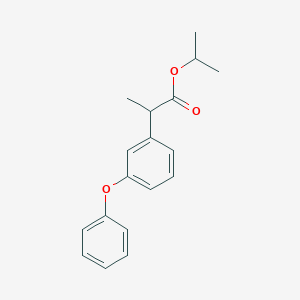
Fenoprofen Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenoprofen Isopropyl Ester is a derivative of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). Fenoprofen is commonly used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is an esterified form of fenoprofen, which may offer different pharmacokinetic properties compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenoprofen Isopropyl Ester can be synthesized through esterification reactions. One common method involves the reaction of fenoprofen with isopropanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Fenoprofen Isopropyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to fenoprofen and isopropanol in the presence of water and an acid or base catalyst.
Oxidation: The phenyl ring in the compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Fenoprofen and isopropanol.
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the ester.
Scientific Research Applications
Fenoprofen Isopropyl Ester has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic effects in cellular and animal models.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic benefits compared to fenoprofen.
Mechanism of Action
Fenoprofen Isopropyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The esterified form may have different absorption and distribution properties, potentially affecting its overall efficacy and safety profile .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation.
Ketoprofen: Similar to fenoprofen, used for its anti-inflammatory and analgesic effects.
Uniqueness
Fenoprofen Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, fenoprofen. This can potentially lead to variations in absorption, distribution, metabolism, and excretion, affecting its therapeutic efficacy and safety .
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
propan-2-yl 2-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O3/c1-13(2)20-18(19)14(3)15-8-7-11-17(12-15)21-16-9-5-4-6-10-16/h4-14H,1-3H3 |
InChI Key |
QHPVDNJUIUHYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


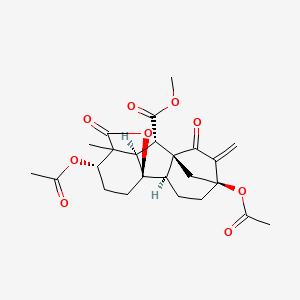
![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
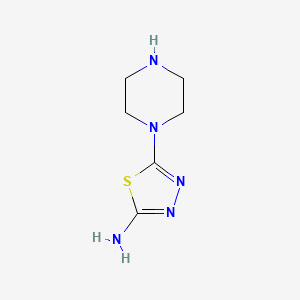
![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)

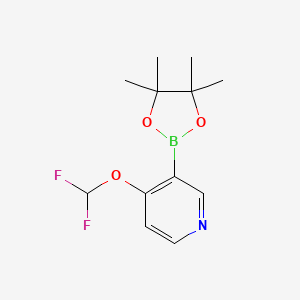
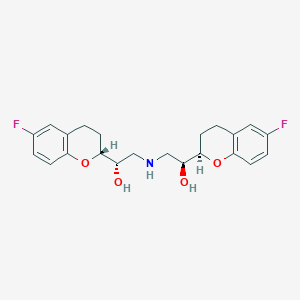
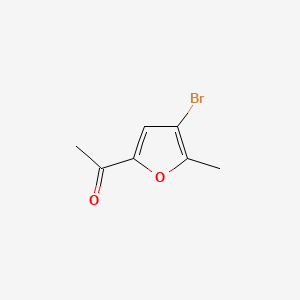
![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
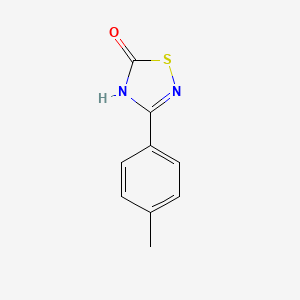
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)

